N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4-(difluoromethyl)-1,3-oxazole-5-carboxamide
Description
N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4-(difluoromethyl)-1,3-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, an oxazole ring, and a difluoromethyl group, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4-(difluoromethyl)-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5O2/c1-17(2,3)10-6-4-9(5-7-10)14-21-16(24-23-14)22-15(25)12-11(13(18)19)20-8-26-12/h4-8,13H,1-3H3,(H2,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLBMPYJYHYXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NN2)NC(=O)C3=C(N=CO3)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4-(difluoromethyl)-1,3-oxazole-5-carboxamide typically involves multiple steps, including the formation of the triazole and oxazole rings. The process often starts with the preparation of the triazole intermediate, followed by the introduction of the oxazole ring and the difluoromethyl group. Common reagents used in these reactions include tert-butylphenyl derivatives, triazole precursors, and difluoromethylating agents. Reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4-(difluoromethyl)-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4-(difluoromethyl)-1,3-oxazole-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4-(difluoromethyl)-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and oxazole derivatives, such as:
- N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-4-(difluoromethyl)-1,3-oxazole-5-carboxamide
- N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4-(difluoromethyl)-1,3-oxazole-5-carboxamide
Uniqueness
N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4-(difluoromethyl)-1,3-oxazole-5-carboxamide is unique due to the presence of the tert-butylphenyl group, which imparts distinct steric and electronic properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
